NIM811
Overview
Description
It is a four-substituted cyclosporine analogue that binds to cyclophilin but does not bind to calcineurin, thus lacking immunosuppressive activity . NIM811 has shown potential in treating hepatitis C virus (HCV) and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy .
Preparation Methods
NIM811 is synthesized through a series of chemical reactions involving the modification of cyclosporine. The synthetic route typically involves the substitution of the isobutyl group at position 4 of cyclosporine with a sec-butyl group . The reaction conditions and specific reagents used in the synthesis are proprietary and not widely disclosed in public literature. Industrial production methods for this compound are also not extensively detailed in available sources.
Chemical Reactions Analysis
NIM811 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not widely available.
Common reagents and conditions used in these reactions are not extensively detailed in public literature. The major product formed from these reactions is this compound itself.
Scientific Research Applications
NIM811 has a wide range of scientific research applications, including:
Biology: It is used to investigate the role of cyclophilins in various biological processes and diseases.
Medicine: This compound has shown promise in treating hepatitis C virus (HCV) infection and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy It has also been studied for its potential to reduce ischemic injury in skeletal muscle.
Mechanism of Action
NIM811 exerts its effects by binding to cyclophilin, a family of cellular proteins involved in protein folding and trafficking . This binding inhibits the mitochondrial permeability transition pore, preventing mitochondrial depolarization and cell death . Unlike cyclosporine, this compound does not bind to calcineurin, thus lacking immunosuppressive activity . The molecular targets and pathways involved in this compound’s mechanism of action include cyclophilin and the mitochondrial permeability transition pore .
Comparison with Similar Compounds
NIM811 is structurally similar to cyclosporine, with the primary difference being the substitution of the isobutyl group at position 4 with a sec-butyl group . This modification enhances this compound’s binding affinity to cyclophilin while eliminating its immunosuppressive activity . Similar compounds include:
Cyclosporine: A well-known immunosuppressive agent that binds to cyclophilin and calcineurin.
Debio 025: Another cyclophilin inhibitor with potential antiviral activity.
SCY-635: A non-immunosuppressive cyclosporine analogue with antiviral properties.
This compound’s uniqueness lies in its ability to inhibit cyclophilin and mitochondrial permeability transition without causing immunosuppression .
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPZDVUUKWPGT-FOIHOXPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904006 | |
Record name | (melle-4)cyclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143205-42-9 | |
Record name | (melle-4)cyclosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13068 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (melle-4)cyclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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